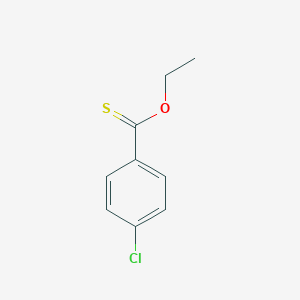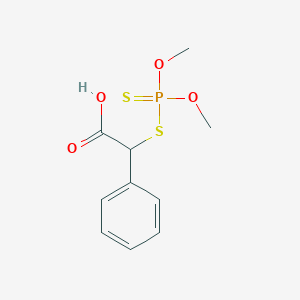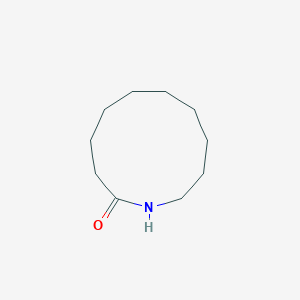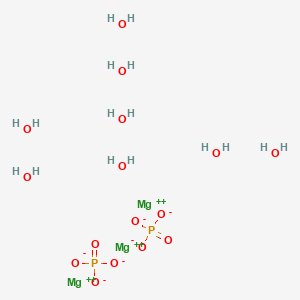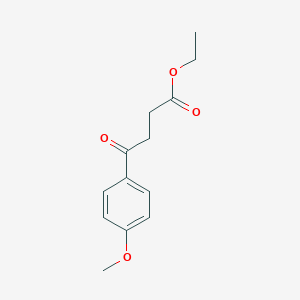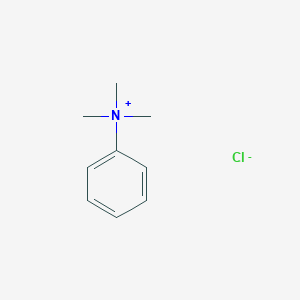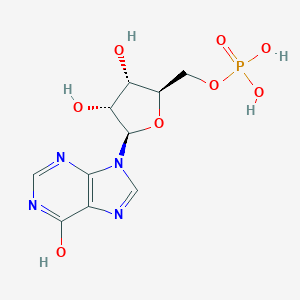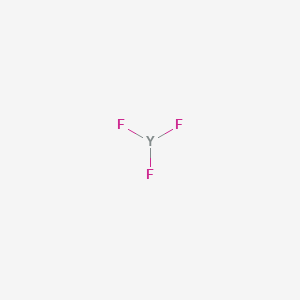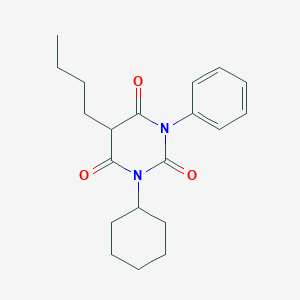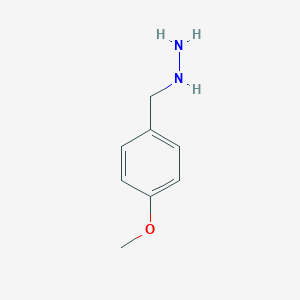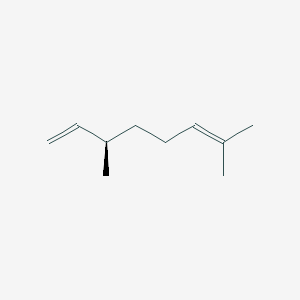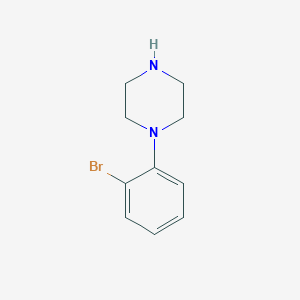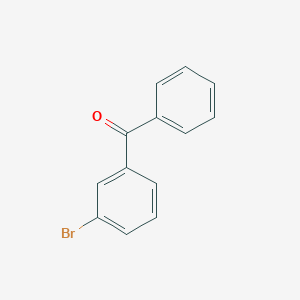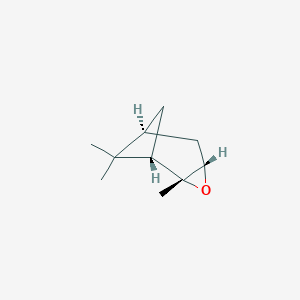![molecular formula C42H22N2O6 B087121 9,10-Anthracenedione, 1,4-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- CAS No. 116-76-7](/img/structure/B87121.png)
9,10-Anthracenedione, 1,4-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1,4-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-, commonly known as AQ4N, is an organic compound that has been studied for its potential use in cancer treatment. This molecule has been found to have promising anti-tumor properties and has been the subject of extensive scientific research. In
Wirkmechanismus
AQ4N is activated by a group of enzymes known as nitroreductases, which are overexpressed in hypoxic tumor cells. Under low oxygen conditions, nitroreductases convert AQ4N into a highly reactive species that can cause DNA damage and cell death. This mechanism of action is unique to AQ4N and has been shown to be effective in killing hypoxic tumor cells.
Biochemische Und Physiologische Effekte
AQ4N has been found to have a number of biochemical and physiological effects. It has been shown to selectively target hypoxic tumor cells, resulting in the death of these cells. AQ4N has also been found to have anti-angiogenic effects, which can prevent the growth of new blood vessels that are necessary for tumor growth. Additionally, AQ4N has been found to have immunomodulatory effects, which can enhance the immune system's ability to fight cancer.
Vorteile Und Einschränkungen Für Laborexperimente
AQ4N has a number of advantages and limitations for lab experiments. One advantage is that it selectively targets hypoxic tumor cells, which can make it more effective than traditional chemotherapy. AQ4N also has a well-established synthesis method, which can make it easier to produce in large quantities. However, AQ4N has some limitations, including its potential toxicity and the need for hypoxic conditions to activate it. These limitations can make it more difficult to work with in the lab.
Zukünftige Richtungen
There are a number of future directions for AQ4N research. One direction is to further explore its potential use in cancer treatment. Clinical trials are currently underway to evaluate its safety and efficacy in humans. Another direction is to investigate its potential use in combination with other cancer therapies, such as radiation and immunotherapy. Additionally, researchers can explore the use of AQ4N in other diseases, such as cardiovascular disease and neurological disorders. Finally, there is a need for further research into the mechanism of action of AQ4N, which can help to optimize its use in cancer treatment.
Synthesemethoden
AQ4N can be synthesized through a multi-step process involving the reaction of 9,10-anthracenedione with 9,10-dihydro-9,10-dioxo-1-anthracenylamine. This reaction produces AQ4N in high yields and purity. The synthesis method has been well-established and is reproducible.
Wissenschaftliche Forschungsanwendungen
AQ4N has been extensively studied for its potential use in cancer treatment. It has been found to selectively target hypoxic tumor cells, which are often resistant to traditional chemotherapy. AQ4N is activated under low oxygen conditions, which are commonly found in the core of solid tumors. This activation results in the production of toxic metabolites that selectively kill hypoxic tumor cells. AQ4N has been shown to have potent anti-tumor effects in preclinical studies and is currently being evaluated in clinical trials.
Eigenschaften
CAS-Nummer |
116-76-7 |
|---|---|
Produktname |
9,10-Anthracenedione, 1,4-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]- |
Molekularformel |
C42H22N2O6 |
Molekulargewicht |
650.6 g/mol |
IUPAC-Name |
1,4-bis[(9,10-dioxoanthracen-1-yl)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C42H22N2O6/c45-37-21-9-1-3-11-23(21)39(47)33-27(37)15-7-17-29(33)43-31-19-20-32(36-35(31)41(49)25-13-5-6-14-26(25)42(36)50)44-30-18-8-16-28-34(30)40(48)24-12-4-2-10-22(24)38(28)46/h1-20,43-44H |
InChI-Schlüssel |
APWOKAUQXMGVOF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=C5C(=C(C=C4)NC6=CC=CC7=C6C(=O)C8=CC=CC=C8C7=O)C(=O)C9=CC=CC=C9C5=O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=C5C(=C(C=C4)NC6=CC=CC7=C6C(=O)C8=CC=CC=C8C7=O)C(=O)C9=CC=CC=C9C5=O |
Andere CAS-Nummern |
116-76-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



